molecular formula C12H18FNO B1399485 [(4-Fluoro-2-methylphenyl)methyl](3-methoxypropyl)amine CAS No. 1250177-34-4

[(4-Fluoro-2-methylphenyl)methyl](3-methoxypropyl)amine

Cat. No.: B1399485
CAS No.: 1250177-34-4
M. Wt: 211.28 g/mol
InChI Key: PWSSGIKSQOIRSU-UHFFFAOYSA-N
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Description

“(4-Fluoro-2-methylphenyl)methylamine” is a chemical compound with the CAS number 1250177-34-4 . It has a molecular weight of 211.28 and a molecular formula of C12H18FNO .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like boiling point, density, and solubility. For “(4-Fluoro-2-methylphenyl)methylamine”, the available resources do not provide specific values for these properties .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Heteroaryl Amines : The direct reductive amination method, involving compounds similar to (4-Fluoro-2-methylphenyl)methylamine, is crucial for synthesizing secondary and tertiary amines. These amines are significant in the synthesis of biologically active molecules and intermediates for pharmaceuticals, dyes, and fine chemicals (Bawa, Ahmad, & Kumar, 2009).
  • Reactivity with Primary Amines : In the synthesis of polyfunctionalized piperidone oxime ethers, compounds structurally related to (4-Fluoro-2-methylphenyl)methylamine demonstrated significant reactivity when interacting with primary amines. This reactivity is crucial for developing potential anticancer drugs (Parthiban, Pallela, Kim, Park, & Jeong, 2011).

Applications in Biological Systems

  • Fluorinated Fluorophores in Biological Studies : Fluorinated compounds like (4-Fluoro-2-methylphenyl)methylamine are valuable in studying biological systems. They serve as hydrophobic building blocks for fluorescent molecular probes, facilitating the labeling of intracellular targets and components (Woydziak, Fu, & Peterson, 2013).
  • Photophysical Properties : Conjugated acyclic arylamine derivatives related to (4-Fluoro-2-methylphenyl)methylamine have been studied for their photophysical properties. These studies focus on their absorption and emission spectra in various environments, which is essential for developing new materials in photonics and electronics (Kósa, Mosnáček, Bílešová, Kasák, Kronek, Danko, & Kollár, 2007).

Analytical Applications

Properties

IUPAC Name

N-[(4-fluoro-2-methylphenyl)methyl]-3-methoxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO/c1-10-8-12(13)5-4-11(10)9-14-6-3-7-15-2/h4-5,8,14H,3,6-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSSGIKSQOIRSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CNCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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